

Application Notes and Protocols: Silylcarbocyclizations Catalyzed by Rh(acac) (CO)₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon monoxide,4-oxopent-2-en-2-olate;rhodium*

Cat. No.: *B1145531*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting silylcarbocyclization (SiCaC) reactions catalyzed by dicarbonyl(acetylacetato)rhodium(I), Rh(acac)(CO)₂. This powerful transformation enables the synthesis of functionalized five- and six-membered carbocyclic and heterocyclic ring systems, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

Introduction

The silylcarbocyclization (SiCaC) of 1,6-enynes with a hydrosilane, catalyzed by rhodium complexes such as Rh(acac)(CO)₂, is a highly efficient method for constructing substituted cyclopentane rings.^[1] The reaction proceeds with excellent yields and selectivity, incorporating a silyl group that can be further functionalized.^[2] A related process, the carbonylative silylcarbocyclization (CO-SiCaC), allows for the introduction of a formylmethyl group, further expanding the synthetic utility of this methodology.^[1]

Dicarbonyl(acetylacetato)rhodium(I) is a commercially available, air-stable, dark green solid that dissolves in common organic solvents like acetone and benzene to form yellow solutions.^[3] It serves as a reliable precursor to the active catalytic species in these transformations.

Catalytic System and General Reaction Scheme

The general transformation involves the reaction of a 1,6-ynye with a hydrosilane in the presence of a catalytic amount of $\text{Rh}(\text{acac})(\text{CO})_2$. The reaction can be performed under an inert atmosphere or an atmosphere of carbon monoxide, leading to different product outcomes.

Silylcarbocyclization (SiCaC):

 General SiCaC Reaction

Carbonylative Silylcarbocyclization (CO-SiCaC):

 General CO-SiCaC Reaction

Data Presentation: Reaction Scope and Yields

The $\text{Rh}(\text{acac})(\text{CO})_2$ -catalyzed silylcarbocyclization is compatible with a variety of 1,6-enynes and hydrosilanes. The following tables summarize the quantitative data for the synthesis of various carbocyclic and heterocyclic compounds.

Table 1: Silylcarbocyclization (SiCaC) of Various 1,6-Enynes[1]

Entry	Enyne Substrate (1)	Hydrosilane	Product (2)	Yield (%)
1	N,N-Diallyl-2-propynylamine	HSiEt ₃	3,3-Diallyl-4-(triethylsilylmethylene)pyrrolidine	95
2	Diethyl diallyl(2-propynyl)malonate	HSiEt ₃	Diethyl 3,3-diallyl-4-(triethylsilylmethylene)pyrrolidine-2,2-dicarboxylate	98
3	N-Allyl-N-(2-propynyl)aniline	HSiEt ₃	1-Allyl-4-(triethylsilylmethylene)indoline	92
4	O-Allyl-N-(2-propynyl)aniline	HSiMe ₂ Ph	1-Allyl-4-(dimethylphenylsilylmethylene)indoline	85
5	1-Allyl-1-(2-propynyl)cyclohexane	HSiEt ₃	spiro[5.4]decane derivative	90

Table 2: Carbonylative Silylcarbocyclization (CO-SiCaC) of 1,6-Enynes[1]

Entry	Enyne Substrate (1)	Hydrosilane	Additive	CO Pressure (atm)	Product (3)	Yield (%)
1	N,N-Diallyl-2-propynylamine	HSiEt ₃	P(OEt) ₃	20	2-(3,3-Diallyl-4-(triethylsilyl methylene)pyrrolidin-2-yl)acetaldehyde	94
2	Diethyl diallyl(2-propynyl)malonate	HSiEt ₃	P(OEt) ₃	20	Diethyl 2-(formylmethyl)-3,3-diallyl-4-(triethylsilyl methylene)pyrrolidine-2,2-dicarboxylate	96
3	N-Allyl-N-(2-propynyl)aniline	HSiEt ₃	P(OPh) ₃	20	2-(1-Allyl-4-(triethylsilyl methylene)indolin-2-yl)acetaldehyde	88

Experimental Protocols

The following are detailed protocols for representative SiCaC and CO-SiCaC reactions.

Protocol 1: General Procedure for Silylcarbocyclization (SiCaC)

This protocol is based on the silylcarbocyclization of N,N-diallyl-2-propynylamine with triethylsilane.[\[1\]](#)

Materials:

- N,N-Diallyl-2-propynylamine
- Triethylsilane (HSiEt₃)
- Rh(acac)(CO)₂
- Anhydrous solvent (e.g., Toluene or Hexane)
- Schlenk flask and standard Schlenk line equipment
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add Rh(acac)(CO)₂ (1-2 mol%).
- Add the anhydrous solvent (to make a ~0.1 M solution with respect to the enyne).
- Add the N,N-diallyl-2-propynylamine (1.0 equiv).
- Add triethylsilane (1.1-1.5 equiv) dropwise to the solution at room temperature.
- Stir the reaction mixture at room temperature (or elevated temperature if necessary) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired silylcarbocyclization product.

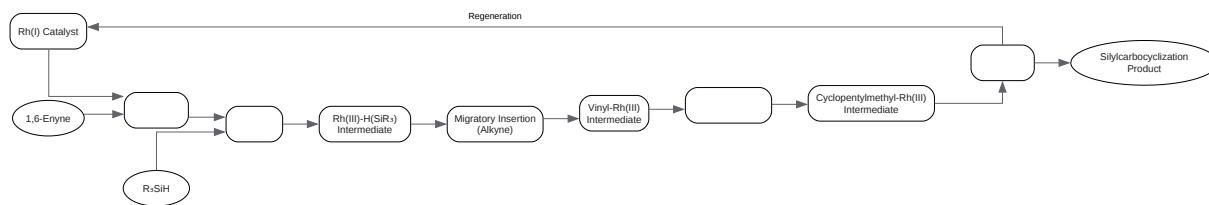
Protocol 2: General Procedure for Carbonylative Silylcyclization (CO-SiCaC)

This protocol describes the CO-SiCaC of N,N-diallyl-2-propynylamine with triethylsilane.[\[1\]](#)

Materials:

- N,N-Diallyl-2-propynylamine
- Triethylsilane (HSiEt₃)
- Rh(acac)(CO)₂
- Phosphite ligand (e.g., P(OEt)₃ or P(OPh)₃)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Autoclave or high-pressure reactor
- Carbon monoxide (CO) gas

Procedure:

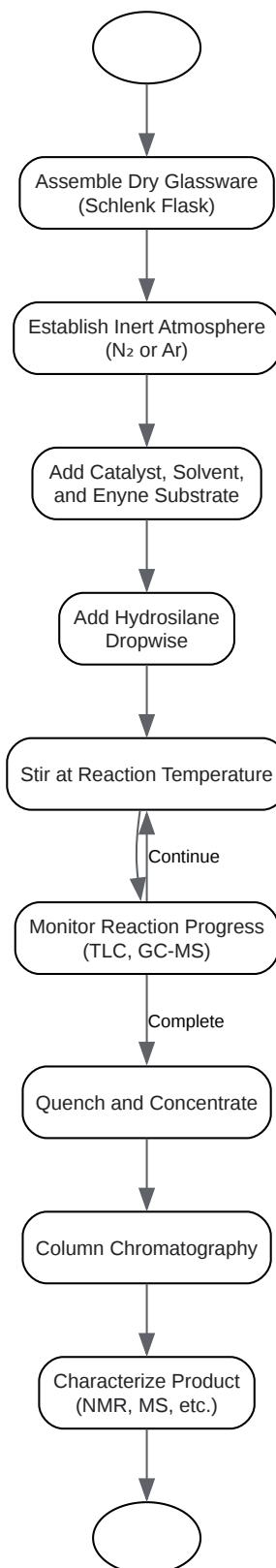

- In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Rh(acac)(CO)₂ (1-2 mol%) and the phosphite ligand (e.g., 20 mol % P(OEt)₃).
- Add the anhydrous solvent.
- Add the N,N-diallyl-2-propynylamine (1.0 equiv) followed by triethylsilane (1.2-1.5 equiv).
- Seal the reactor, purge with CO several times, and then pressurize with CO to the desired pressure (e.g., 20 atm).
- Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

- Concentrate the reaction mixture and purify the product by column chromatography.

Visualizations

Catalytic Cycle of Silylcarbocyclization (SiCaC)

The following diagram illustrates the proposed catalytic cycle for the Rh(acac)(CO)₂-catalyzed silylcarbocyclization of a 1,6-ene.



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for Rh-catalyzed silylcarbocyclization.

Experimental Workflow for a Typical SiCaC Reaction

This diagram outlines the general laboratory workflow for performing a silylcarbocyclization reaction.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for silylcarbocyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Silylcarbocyclizations Catalyzed by Rh(acac)(CO)₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1145531#silylcarbocyclizations-catalyzed-by-rh-acac-co>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

